

(R)-4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(2-Aminopropyl)phenol**

Cat. No.: **B073377**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(2-Aminopropyl)phenol, also known as (R)-p-hydroxyamphetamine or (R)- α -methyltyramine, is a chiral amine of significant interest in pharmacological research and drug development. As an enantiomer of the sympathomimetic amine 4-hydroxyamphetamine, it exhibits distinct biological activities and metabolic pathways. This technical guide provides an in-depth overview of **(R)-4-(2-Aminopropyl)phenol**, covering its chemical identity, suppliers, synthesis, experimental protocols, and biological significance, with a focus on data relevant to researchers in the field.

Chemical Identification and Suppliers

The specific enantiomer **(R)-4-(2-Aminopropyl)phenol** is identified by the CAS number 1518-89-4. The racemic mixture, **4-(2-aminopropyl)phenol**, is more commonly available and has the CAS number 103-86-6[1].

Table 1: Chemical Identifiers

Identifier	(R)-4-(2-Aminopropyl)phenol	4-(2-Aminopropyl)phenol (Racemate)
CAS Number	1518-89-4	103-86-6
Molecular Formula	C ₉ H ₁₃ NO	C ₉ H ₁₃ NO
Molecular Weight	151.21 g/mol	151.21 g/mol
IUPAC Name	(2R)-2-amino-1-(4-hydroxyphenyl)propane	4-(2-aminopropyl)phenol

A number of chemical suppliers offer **4-(2-aminopropyl)phenol**, primarily as the racemate. The (R)-enantiomer may be available from specialized suppliers, though it is sometimes listed as a discontinued product. Researchers are advised to inquire with the suppliers for current availability.

Table 2: Potential Suppliers of **4-(2-Aminopropyl)phenol** and its Enantiomers

Supplier	Product	CAS Number	Notes
Gentaur	(R)-4-(2-Aminopropyl)phenol	1693-66-9	Catalog: 572-TRC-A621685-1G
ChemicalBook	4-(2-aminopropyl)phenol	103-86-6	Lists multiple suppliers for the racemate.
PubChem	4-(2-aminopropyl)phenol	103-86-6	Provides a list of chemical vendors.

Synthesis and Chiral Separation

The synthesis of racemic **4-(2-aminopropyl)phenol** (p-hydroxyamphetamine) can be achieved through various methods. One common approach involves the reduction of 4-hydroxyphenylacetone.

Enantioselective Synthesis

While specific protocols for the direct enantioselective synthesis of (R)-**4-(2-Aminopropyl)phenol** are not readily available in the public domain, chiral resolution of the racemate is a common and effective method to obtain the pure enantiomer.

Experimental Protocol: Chiral Separation of **4-(2-Aminopropyl)phenol** Enantiomers by HPLC

This protocol outlines a general method for the separation of (R)- and (S)-**4-(2-aminopropyl)phenol** using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials and Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., a polysaccharide-based column like Chiraldex® AD-H or a cyclodextrin-based column like Cyclobond™ I 2000 DM)
- HPLC-grade solvents (e.g., hexane, isopropanol, methanol, acetonitrile)
- Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
- Racemic **4-(2-aminopropyl)phenol** standard

Procedure:

- Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of amine-containing compounds.
- Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can improve peak shape and resolution. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
- System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

- Sample Preparation: Dissolve the racemic **4-(2-aminopropyl)phenol** in the mobile phase to a concentration of approximately 1 mg/mL.
- Injection and Detection: Inject a small volume (e.g., 10 μ L) of the sample solution onto the column. Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 225 nm or 275 nm).
- Data Analysis: The two enantiomers should elute as separate peaks. The resolution (R_s) between the peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Table 3: Example HPLC Parameters for Chiral Separation

Parameter	Condition
Column	Chiraldex® AD-H (250 x 4.6 mm, 5 μ m)
Mobile Phase	n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Temperature	25 °C
Detection	UV at 225 nm
Injection Volume	10 μ L

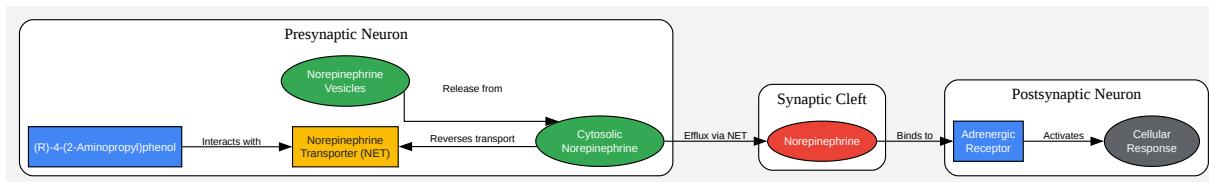
Biological Activity and Significance

(R)-**4-(2-Aminopropyl)phenol**'s biological activity is primarily as an indirect-acting sympathomimetic agent. This means it exerts its effects by increasing the levels of norepinephrine in the synaptic cleft, rather than by directly binding to and activating adrenergic receptors[2][3].

Mechanism of Action: Norepinephrine Release

The primary mechanism of action involves the release of norepinephrine from presynaptic nerve terminals. This is thought to occur through interaction with the norepinephrine transporter

(NET), leading to a reversal of its function and subsequent efflux of norepinephrine into the synapse.

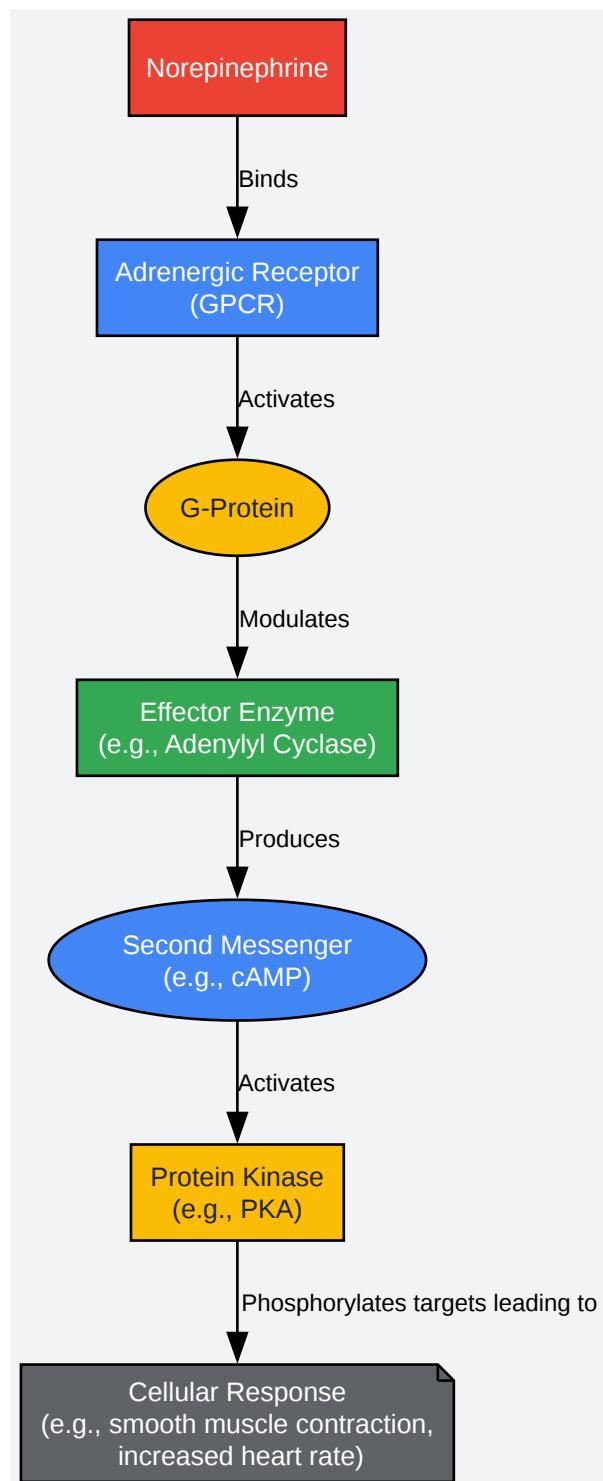


[Click to download full resolution via product page](#)

Mechanism of Norepinephrine Release by **(R)-4-(2-Aminopropyl)phenol**.

Adrenergic Signaling Pathway

Once released into the synaptic cleft, norepinephrine binds to and activates adrenergic receptors on the postsynaptic membrane. These are G-protein coupled receptors (GPCRs) that initiate downstream signaling cascades, leading to various physiological responses.



[Click to download full resolution via product page](#)

Simplified Adrenergic Receptor Signaling Pathway.

Stereoselectivity and Biological Data

The biological activity of **4-(2-aminopropyl)phenol** is stereoselective, meaning the (R) and (S) enantiomers can have different potencies and effects. For instance, studies on the metabolism of methamphetamine show that its conversion to p-hydroxyamphetamine is enantioselective[4] [5].

One key molecular target for p-hydroxyamphetamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic systems. A study investigating the stereoselectivity of p-hydroxyamphetamine at TAAR1 in different species found that the S-(+)-enantiomer was generally more potent than the R-(-)-enantiomer[6].

Table 4: Stereoselectivity of p-Hydroxyamphetamine at TAAR1

Species	Enantiomer	EC ₅₀ (μM) at TAAR1
Rat	S-(+)	~1.0
R-(-)	>10	
Mouse	S-(+)	~1.0
R-(-)	>10	
Human/Rat Chimera	S-(+)	~5.0
R-(-)	>10	

Data adapted from a study on TAAR1 activation[6].

Toxicity Data

Studies on the racemic mixture, 4-hydroxyamphetamine, have provided insights into its toxicological profile. In vitro studies using human dopaminergic differentiated SH-SY5Y cells have compared the toxicity of amphetamine and its metabolites, 4-hydroxyamphetamine (4-OHAMPH) and 4-hydroxynorephedrine (4-OHNE).

Table 5: In Vitro Toxicity of 4-Hydroxyamphetamine

Compound	Cell Line	Exposure Time	TC ₅₀ (Toxic Concentration 50%)
Amphetamine (AMPH)	SH-SY5Y	24h	~3.5 mM
4-Hydroxyamphetamine (4-OHAMPH)	SH-SY5Y	24h	Not reached in the tested range (up to 10 mM)
4-Hydroxynorephedrine (4-OHNE)	SH-SY5Y	24h	~8 mM
Data from a study on the toxicity of amphetamine metabolites[7].			

These results indicate that 4-hydroxyamphetamine is less toxic in this in vitro model than its parent compound, amphetamine, and its metabolite, 4-hydroxynorephedrine[7]. It is important to note that this data is for the racemate, and the toxicity of the individual enantiomers may differ.

Conclusion

(R)-4-(2-Aminopropyl)phenol is a chiral molecule with important pharmacological properties as an indirect-acting sympathomimetic. Its primary mechanism of action involves the release of norepinephrine, leading to the activation of adrenergic signaling pathways. The stereochemistry of this compound plays a crucial role in its biological activity, as evidenced by its enantioselective interaction with targets such as TAAR1. This technical guide provides a foundational resource for researchers and professionals working with **(R)-4-(2-Aminopropyl)phenol**, summarizing key data and experimental protocols to facilitate further investigation and drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-aminopropyl)phenol | 103-86-6 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Hydroxyamphetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselectivity in the human metabolism of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselectivity in the human metabolism of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073377#r-4-2-aminopropyl-phenol-cas-number-and-supplier>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com